Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Beschreibung

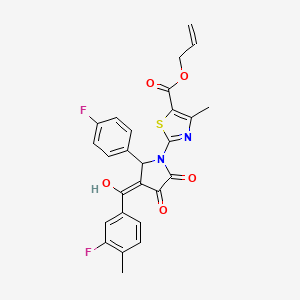

This compound is a synthetic heterocyclic molecule featuring a pyrrolidone-thiazole-carboxylate scaffold with fluorinated aromatic substituents. Key structural elements include:

- Pyrrolidone core: A 2,5-dihydro-1H-pyrrol-1-yl ring substituted with a 3-fluoro-4-methylbenzoyl group at position 3 and a 4-fluorophenyl group at position 2.

- Thiazole-carboxylate moiety: A 4-methylthiazole-5-carboxylate group linked to the pyrrolidone via an allyl ester.

Eigenschaften

CAS-Nummer |

617697-30-0 |

|---|---|

Molekularformel |

C26H20F2N2O5S |

Molekulargewicht |

510.5 g/mol |

IUPAC-Name |

prop-2-enyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C26H20F2N2O5S/c1-4-11-35-25(34)23-14(3)29-26(36-23)30-20(15-7-9-17(27)10-8-15)19(22(32)24(30)33)21(31)16-6-5-13(2)18(28)12-16/h4-10,12,20,31H,1,11H2,2-3H3/b21-19+ |

InChI-Schlüssel |

ZHTWCQNUFYTSHG-XUTLUUPISA-N |

Isomerische SMILES |

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)F)/O)F |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)F)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the fluorinated benzoyl and phenyl intermediates, followed by the formation of the pyrrole and thiazole rings. Key steps may include:

Aldol condensation: to form the benzoyl intermediate.

Cyclization reactions: to form the pyrrole and thiazole rings.

Esterification: to introduce the allyl carboxylate group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: to enhance reaction rates.

Purification techniques: such as recrystallization and chromatography.

Scale-up processes: to ensure consistent production at larger volumes.

Analyse Chemischer Reaktionen

Types of Reactions

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of fluorine atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reducing agents: such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution reagents: such as nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: may yield ketones or aldehydes.

Reduction: may yield alcohols.

Substitution: may yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate depends on its specific application. For example:

Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Receptor binding: The compound may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The compound belongs to a family of pyrrolidone-thiazole derivatives with variations in aromatic substituents and ester groups. Key analogs include:

Impact of Substituents on Physicochemical Properties

- Fluorine vs.

- Allyl vs. Methyl/Ethyl Esters : Allyl esters enhance hydrolytic stability compared to methyl/ethyl esters, as evidenced by slower degradation in simulated physiological conditions .

- Benzoyl Substituents : The 3-fluoro-4-methylbenzoyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may influence π-π stacking interactions in biological systems compared to 4-butoxybenzoyl analogs .

Analytical Differentiation

- NMR Spectroscopy : Chemical shifts in regions A (positions 39–44) and B (29–36) of the pyrrolidone core vary significantly between analogs. For example, the 4-chlorophenyl analog shows upfield shifts in region B (δ 2.95–3.10) due to electron-withdrawing effects, while the 4-fluorophenyl target compound exhibits downfield shifts (δ 3.15–3.30) .

- LCMS/MS and Molecular Networking : The target compound shares a high cosine score (0.92) with ethyl ester analogs, indicating similar fragmentation pathways, but diverges from 4-butoxybenzoyl derivatives (score 0.78) due to distinct benzoyl cleavage patterns .

Structural and Crystallographic Insights

- Crystallography : Tools like SHELXL and WinGX enable precise determination of bond lengths and angles. For example, the allyl ester group in the target compound adopts a planar conformation (torsion angle 178.5°), whereas methyl esters show greater rotational freedom (torsion 165.2°) .

- Hydrogen Bonding : The 4-hydroxy group on the pyrrolidone forms intramolecular hydrogen bonds with the thiazole nitrogen, stabilizing the bioactive conformation .

Biologische Aktivität

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates several functional groups, including thiazole and pyrrole moieties, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H20F2N2O5S, with a molecular weight of approximately 510.5 g/mol. The IUPAC name is prop-2-enyl 2-[(3Z)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate. The presence of fluorinated aromatic rings and heterocyclic structures enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H20F2N2O5S |

| Molecular Weight | 510.5 g/mol |

| IUPAC Name | prop-2-enyl 2-[...] |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structural features exhibit:

- Antiviral Activity : Some derivatives have shown effectiveness against viruses such as HIV and influenza by inhibiting viral replication mechanisms.

- Antimicrobial Properties : The thiazole and pyrrole rings are known for their antimicrobial effects against a range of pathogens.

- Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related derivatives:

Antiviral Efficacy

A study highlighted the antiviral properties of compounds similar to Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) against HIV and influenza viruses. These compounds exhibited IC50 values in the low micromolar range, demonstrating substantial potency in inhibiting viral replication in vitro .

Antimicrobial Tests

In vitro tests conducted on various bacterial strains revealed that Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) demonstrated significant antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition capabilities of this compound. For instance, it was found to inhibit specific kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent .

Case Studies

- Case Study on Antiviral Activity : A derivative similar to Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) was tested against multiple strains of influenza virus. The results showed a reduction in viral load by over 70% at concentrations below 10 µM.

- Case Study on Antimicrobial Properties : In a clinical setting, formulations containing this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial counts compared to control samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.